molecular formula C25H20ClNO6S B11146424 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11146424
M. Wt: 497.9 g/mol
InChI Key: SANPVZJKQFPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin derivative characterized by a chromenone core substituted with chlorine at position 6, a phenyl group at position 4, and a sulfonamide-linked beta-alanine ester at position 7. The compound’s structure integrates a sulfonyl group from the 4-methylbenzenesulfonamide moiety, which may enhance metabolic stability and binding affinity in biological systems.

Properties

Molecular Formula

C25H20ClNO6S

Molecular Weight

497.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C25H20ClNO6S/c1-16-7-9-18(10-8-16)34(30,31)27-12-11-24(28)33-23-15-22-20(13-21(23)26)19(14-25(29)32-22)17-5-3-2-4-6-17/h2-10,13-15,27H,11-12H2,1H3

InChI Key

SANPVZJKQFPFEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Coumarin Backbone

The synthesis begins with constructing the 7-hydroxy-4-phenylcoumarin scaffold. A common approach involves the Pechmann condensation of resorcinol derivatives with beta-keto esters under acidic conditions. For this compound, 7-hydroxy-4-phenylcoumarin is synthesized via:

  • Step 1 : Condensation of ethyl benzoylacetate with 3-chlororesorcinol in concentrated sulfuric acid at 0–5°C for 12 hours.

  • Step 2 : Chlorination at position 6 using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding 6-chloro-7-hydroxy-4-phenylcoumarin.

Key parameters:

Reaction ComponentQuantity/ConcentrationTemperatureTimeYield
Ethyl benzoylacetate1.2 equiv0–5°C12 hr78%
POCl₃5 mL per mmol80°C3 hr85%

Method A: Carbodiimide-Mediated Coupling

  • Reagents : N-[(4-methylphenyl)sulfonyl]-beta-alanine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C → room temperature, 24 hours.

  • Yield : 72–75%.

Method B: Microwave-Assisted Esterification

  • Reagents : Same as Method A, with microwave irradiation (800 W, 120°C).

  • Conditions : 6-minute irradiation in DMF with 2–3 drops of glacial acetic acid.

  • Yield : 92–96%.

Reaction Optimization

Conventional vs. Microwave Synthesis

Comparative studies highlight the efficiency of microwave-assisted techniques:

ParameterConventional (Method A)Microwave (Method B)
Time24 hours6 minutes
Yield72–75%92–96%
Purity (HPLC)95%99%
Energy ConsumptionHighLow

Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side reactions such as sulfonamide decomposition.

Solvent and Catalyst Screening

Optimal solvent systems were identified through systematic trials:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.79699
DCM8.97595
THF7.56890

DMF outperforms others due to its high polarity, which stabilizes the transition state during esterification.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity.

  • Recrystallization : Ethanol/water (3:1) at −20°C yields crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

IR Spectroscopy :

  • 1715 cm⁻¹ (C=O, coumarin lactone).

  • 1360 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric/symmetric stretching).

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, H-5 coumarin).

  • δ 7.68–7.25 (m, 9H, aromatic protons).

Mass Spectrometry :

  • ESI-MS m/z 540.1 [M+H]⁺ (calculated 539.5).

Industrial Scalability Considerations

Continuous Flow Reactors

Microreactor systems improve scalability by:

  • Reducing reaction time from hours to minutes.

  • Enhancing heat transfer for exothermic steps (e.g., chlorination).

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
PMI (Process Mass Intensity)5629

Flow systems reduce solvent waste and improve atom economy.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These depend on reaction conditions but could include hydroxylated derivatives, reduced forms, or substituted analogs.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antioxidant, or anticancer agent.

      Biological Studies: Explore its effects on cell signaling pathways, enzyme inhibition, or receptor interactions.

      Industry: Assess its use in materials science, such as dyes, polymers, or liquid crystals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Functional Group Analysis

    The compound is compared to two key analogs (Table 1):

    Property 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
    Core Structure Chromenone (2H-chromen-2-one) Chromenone Chromenone
    Position 6 Substituent Chlorine
    Position 7 Substituent N-[(4-methylphenyl)sulfonyl]-beta-alaninate ester Amide (-CONH-)
    Position 5 Substituent N-[(4-methylphenyl)sulfonyl]-beta-alaninate ester
    Position 4 Substituent Phenyl Phenyl Methyl
    Functional Groups Ester, sulfonamide Ester, sulfonamide Amide, chloroacetate
    Molecular Formula Not explicitly provided C₂₆H₂₃NO₆S C₁₈H₁₅ClNO₃
    Molecular Weight 477.531 g/mol 328.77 g/mol

    Key Observations :

    • Substituent Positioning: The target compound’s chlorine at position 6 and ester at position 7 distinguish it from the analog in , which has a methyl group at position 7 and an ester at position 4.
    • Functional Group Differences : The sulfonamide-beta-alaninate ester in the target compound contrasts with the amide group in ’s derivative. Esters generally exhibit higher hydrolytic lability than amides, which could influence metabolic stability .

    Biological Activity

    6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into its biological activity, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is C21H19ClN2O5S, with a molecular weight of 445.9 g/mol. The compound features a chromenone core structure, which is known for its diverse biological activities.

    Biological Activity Overview

    The biological activities of this compound have been investigated in various studies, highlighting its potential as an effective therapeutic agent.

    Antimicrobial Activity

    Research indicates that chromenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloften demonstrate activity against a range of bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

    Anticancer Activity

    The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway. A study demonstrated that derivatives of chromenone can inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM, indicating moderate efficacy against this cancer type .

    Case Studies

    • Study on Cholinesterase Inhibition : A study evaluated the inhibitory effects of related chromenone compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that certain derivatives had IC50 values below 20 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
    • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on various cancer cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer therapies .

    The biological activity of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloften involves several mechanisms:

    • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression, such as COX and LOX enzymes .
    • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

    Data Table: Biological Activity Summary

    Activity TypeTargetIC50 (µM)Reference
    AntimicrobialVarious bacteria<20
    AnticancerMCF-7 (Breast Cancer)10 - 20
    Cholinesterase InhibitionAChE/BChE<20

    Q & A

    Q. Purity Optimization :

    • Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
    • Recrystallization : Final product recrystallization from methanol/water mixtures improves crystallinity and purity (>98% by HPLC) .

    Advanced: How can crystallographic data for this compound resolve ambiguities in its tautomeric or conformational states?

    Answer:
    Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomerism and conformation:

    • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
    • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters (ADPs) to model electron density accurately .
    • Hydrogen Bond Analysis : Graph-set analysis (as per Etter’s rules) identifies dominant motifs (e.g., R2<sup>2</sup>(8) rings) that stabilize specific tautomers .

    Example Finding :
    In related chromen-2-one derivatives, the keto-enol tautomer equilibrium is biased toward the keto form due to intramolecular H-bonding between the 2-oxo group and adjacent substituents .

    Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

    Answer:
    A combination of spectroscopic methods ensures structural validation:

    • NMR :
      • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.8 ppm).
      • <sup>13</sup>C NMR: Confirm the ester carbonyl (δ ~170 ppm) and sulfonyl group (δ ~125 ppm) .
    • FT-IR : Detect ester C=O stretching (~1740 cm<sup>-1</sup>) and sulfonamide S=O asymmetric/symmetric stretches (~1360, 1170 cm<sup>-1</sup>) .
    • HRMS : Validate molecular weight (C26H22ClNO6S, [M+H]<sup>+</sup> calc. 512.08) .

    Advanced: How can computational modeling predict this compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

    Answer:
    Docking Studies :

    • Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
    • Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR), optimize protonation states, and define binding pockets (e.g., catalytic His90 and Tyr385).
    • Scoring : Analyze binding energy (ΔG) and hydrogen-bond interactions.

    Q. MD Simulations :

    • Protocol : Run 100-ns simulations in GROMACS with CHARMM36 force field.
    • Key Metrics : Root-mean-square fluctuation (RMSF) of ligand atoms and residue-wise energy contributions identify stable binding modes .

    Example Insight :
    Sulfonamide derivatives often exhibit high COX-2 affinity due to sulfonyl group interactions with hydrophobic subpockets and π-π stacking with Phe518.

    Basic: What solvent systems are optimal for studying this compound’s stability under varying pH conditions?

    Answer:

    • Aqueous Stability : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for solubility. Monitor degradation via HPLC at λ = 254 nm over 24 hours.
    • Acidic/alkaline conditions : Test in 0.1 M HCl (pH 1.2) and 0.1 M NaOH (pH 13) to assess ester hydrolysis susceptibility.
    • Stabilizers : Addition of 0.01% BHT (antioxidant) prevents oxidative degradation of the chromen-2-one core .

    Advanced: How do substituent electronic effects influence the compound’s fluorescence properties?

    Answer:
    TD-DFT Calculations :

    • Method : Perform time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level to model excited-state transitions.
    • Key Parameters : Analyze HOMO-LUMO gaps and charge-transfer character induced by electron-withdrawing (Cl, sulfonyl) and donating (phenyl) groups.

    Q. Experimental Validation :

    • Fluorescence Spectroscopy : Measure λem in ethanol; electron-withdrawing groups typically redshift emission (e.g., λem ~450 nm) .

    Example Finding :
    In analogous coumarin derivatives, chloro substitution at position 6 enhances quantum yield by 20% due to reduced non-radiative decay .

    Basic: What are the key challenges in scaling up synthetic routes without compromising enantiomeric purity?

    Answer:

    • Chiral Centers : Ensure stereochemical integrity during β-alanine coupling using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis.
    • Process Optimization :
      • Continuous Flow : Implement microreactors for sulfonylation to enhance mixing and reduce racemization .
      • In-line Analytics : Use PAT (process analytical technology) like FT-IR for real-time monitoring of intermediates .

    Advanced: How can hydrogen-bonding patterns in co-crystals improve this compound’s bioavailability?

    Answer:
    Co-Crystal Engineering :

    • Design : Screen co-formers (e.g., succinic acid, nicotinamide) using Mercury CSD software to predict H-bond compatibility.
    • Synthesis : Mechanochemical grinding (liquid-assisted) yields co-crystals with enhanced solubility.

    Q. Bioavailability Metrics :

    • Dissolution Rate : Co-crystals with R2<sup>2</sup>(8) H-bond motifs show 3-fold higher dissolution in simulated intestinal fluid .

    Basic: What safety protocols are recommended for handling this compound in laboratory settings?

    Answer:

    • PPE : Use nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Conduct reactions in a fume hood due to potential sulfonamide dust inhalation risks.
    • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO3 before disposal .

    Advanced: How does substituent variation at position 4-phenyl affect the compound’s inhibitory activity against serine proteases?

    Answer:
    SAR Studies :

    • Library Synthesis : Prepare derivatives with electron-deficient (e.g., 4-CF3) or bulky (4-t-Bu) phenyl groups.
    • Enzyme Assays : Measure IC50 against trypsin-like proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

    Key Trend :
    4-NO2 substitution enhances inhibitory potency (IC50 = 0.8 μM) due to π-stacking with His57 in the catalytic triad .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.